
Mycotrienin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycotrienin II is a natural product found in Streptomyces rishiriensis and Streptomyces seoulensis with data available.
Applications De Recherche Scientifique
Inhibition of ICAM-1 Expression Induced by Pro-Inflammatory Cytokines
Mycotrienin II, a member of the triene-ansamycin group, was found to inhibit cell-surface ICAM-1 expression induced by TNF-α in human lung carcinoma A549 cells. It acts as a direct inhibitor of translation, thereby inhibiting ICAM-1 expression induced by pro-inflammatory cytokines (Lee & Yun, 2011).
Impact on Breast Cancer Cells
A study on tocotrienols, which are related to vitamin E and include Mycotrienin II, showed potent anti-proliferative and apoptotic activities against various cancer cells, including breast cancer cells. This research highlights the differential growth inhibition and changes in phase II antioxidant enzymes in estrogen receptor-positive and negative breast cancer cells exposed to tocotrienols (Hsieh, Elangovan, & Wu, 2010).
Effects on Diabetic Nephropathy
Tocotrienol supplementation, including compounds like Mycotrienin II, demonstrated a significant impact on renal function and reno-inflammatory cascade in diabetic nephropathy. The study provided insights into how tocotrienols modulate the release of profibrotic cytokines, oxidative stress, ongoing chronic inflammation, and apoptosis, thereby exerting a renoprotective effect (Kuhad & Chopra, 2009).
Modulation of Myogenic Differentiation in Myoblasts
Research on the tocotrienol-rich fraction (TRF) showed its superiority over α-tocopherol in promoting myogenic differentiation, which is crucial in the prevention of replicative senescence of myoblasts. The tocotrienol-rich fraction, including Mycotrienin II, influenced myogenic regulatory factors (MRFs) expression, indicating its potential in modulating replicative senescence of myoblasts (Khor et al., 2016).
Nutritional Antioxidants in Diabetes Prevention
A study on dietary antioxidant intake, including tocotrienols, found a significant association between Vitamin E intake and reduced risk of type 2 diabetes. This highlights the potential role of antioxidants like Mycotrienin II in diabetes prevention (Montonen et al., 2004).
Improvement in Glycemic Control and Inflammatory Biomarkers
Delta-tocotrienol supplementation, which includes compounds like Mycotrienin II, was shown to improve glycemic control, reduce oxidative stress and inflammation in type 2 diabetes mellitus patients. This demonstrates the potential of tocotrienols in enhancing diabetes management (Mahjabeen et al., 2021).
Propriétés
Numéro CAS |
11050-90-1 |
|---|---|
Formule moléculaire |
C36H50N2O8 |
Poids moléculaire |
638.8 g/mol |
Nom IUPAC |
[(5R,6E,8E,10E,13S,14S,15R,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1 |
Clé InChI |
VVJDHJZQBGWPEQ-NXBJUTJHSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/[C@@H]1O)\C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
SMILES canonique |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Autres numéros CAS |
82189-04-6 |
Synonymes |
mycotrienin II |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238875.png)

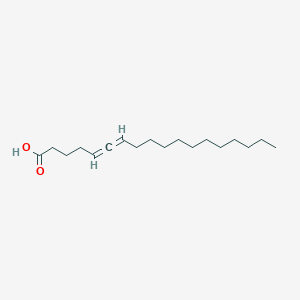


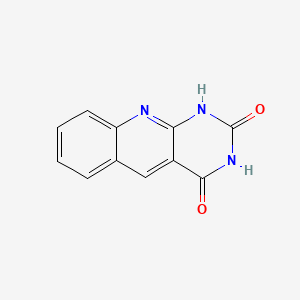
![3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B1238885.png)
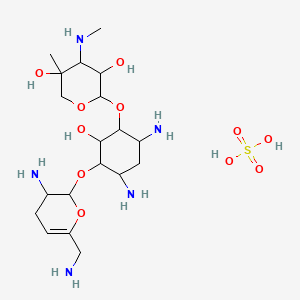
![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)
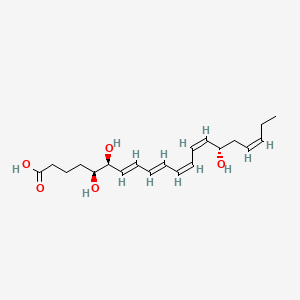
![5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1238892.png)
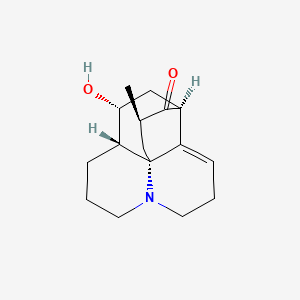
![4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B1238895.png)